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Prolactin-Releasing Peptide (1-31) (human) -

Prolactin-Releasing Peptide (1-31) (human)

Catalog Number: EVT-15269769
CAS Number:
Molecular Formula: C160H252N56O42S
Molecular Weight: 3664.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Biology and Structural Characterization

Gene Structure and Transcriptional Regulation of PRLHR Precursor

The human prolactin-releasing peptide receptor (PRLHR), also designated GPR10, is encoded by a gene located on chromosome 10q26.11, spanning approximately 5.6 kilobases [2]. This protein-coding gene comprises two exons separated by a single intron, producing a validated transcript that encodes a 370-amino acid G protein-coupled receptor (GPCR) [2] [8]. The PRLHR promoter region contains critical regulatory elements, including a binding site for the neuron-restrictive silencer factor (NRSF/REST). This transcriptional repressor binds to a neuron-restrictive silencer element (NRSE/RE-1) within the 5' promoter region, constitutively suppressing PRLHR expression in non-neuronal tissues [8]. Loss of REST repression, as observed in uterine fibroids, leads to aberrant PRLHR overexpression and activation of downstream signaling pathways like mTOR, implicating dysregulated receptor expression in pathophysiology [8].

Polymorphisms within the PRLHR gene locus (e.g., rs12413624) have been associated with altered disease risks, including gastric and colorectal cancer susceptibility and modified blood pressure responses to physical activity, highlighting the clinical relevance of its genetic regulation [8]. Comparative genomic analysis reveals moderate conservation (approximately 54% identity) between mammalian and avian PRLHR genes, with the highest sequence similarity residing within the C-terminal domain, crucial for ligand-receptor interaction [7] [8].

Table 1: Genomic Features of PRLHR Across Species

SpeciesChromosomal LocationGene Size (kb)Exon CountAmino Acid LengthKey Regulatory Element
Human (Homo sapiens)10q26.11~5.62370NRSE/RE-1 (REST binding site)
Rat (Rattus norvegicus)1q55~2.43367ND
Chicken (Gallus gallus)5NDND~370 (54% identity to human)ND
Zebrafish (Danio rerio)17NDNDNDND

Isoform Diversity: PrRP20 vs. PrRP31 Splice Variants

The human PrRP precursor protein is encoded by a 435 bp cDNA generating an 87-amino acid preproprotein [7]. Differential proteolytic processing of this precursor yields two principal bioactive isoforms: PrRP31 (31 amino acids) and PrRP20 (20 amino acids) [1] [7] [9]. PrRP31 encompasses the full sequence (Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Arg-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂), while PrRP20 corresponds to its C-terminal fragment (Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂) [1] [7]. Crucially, both isoforms share an identical, highly conserved C-terminal octapeptide core (Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂), which is essential for receptor activation [7] [9].

Structural studies using nuclear magnetic resonance (NMR) spectroscopy in membrane-mimetic environments (e.g., sodium dodecyl sulfate micelles) reveal that PrRP20 adopts a defined amphipathic α-helical conformation spanning residues 12-20 (Val-Gly-Arg-Pro-Val-Gly-Arg-Phe-NH₂ in bovine PrRP20 numbering) [9]. This helical structure displays significant similarity to the C-terminal helix of neuropeptide Y (NPY), particularly involving residues critical for NPY's biological activity, suggesting potential evolutionary convergence or shared structural motifs in neuropeptide-receptor recognition [9]. Despite structural similarities, PrRP20 and PrRP31 exhibit distinct functional profiles. While both isoforms bind GPR10 (PRLHR) with high affinity (human Ki = 1.03 nM), PrRP31 demonstrates superior stability and potency in prolactin release assays from pituitary cell lines compared to PrRP20 [1] [7]. Furthermore, PrRP31 exhibits significant affinity for the neuropeptide FF receptor type 2 (NPFF-R2), implying potential functional crosstalk between RF-amide peptide systems not observed with PrRP20 [7] [10].

Table 2: Comparative Features of PrRP Isoforms

FeaturePrRP31 (Human)PrRP20 (Human)
Amino Acid SequenceSRTHRHSMEIRTPDINPAWYASRGIRPVGRF-NH₂TPDINPAWYASRGIRPVGRF-NH₂
Length31 amino acids20 amino acids
Conserved C-terminal CoreGly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂
Dominant Secondary Structure (C-terminus)Amphipathic α-helix (residues 22-31)Amphipathic α-helix (residues 12-20)
Affinity for GPR10 (Ki)~1.03 nM~1.03 nM
Affinity for NPFF-R2SignificantNegligible/Low
Prolactin Release PotencyHighModerate
Primary Physiological AssociationAppetite suppression, Stress response, Cardiovascular regulationProlactin release (initially), Neuroprotection

Evolutionary Conservation of RF-Amide Motif Across Vertebrates

The defining Arg-Phe-NH₂ (RF-amide) motif at the C-terminus of PrRP is an evolutionarily ancient signature traceable to the common ancestor of bilaterians [3] [10]. While the prototypical invertebrate peptide is FMRFamide (Phe-Met-Arg-Phe-NH₂), vertebrates possess five distinct RF-amide peptide families derived from separate precursor genes: Neuropeptide FF (NPFF), RF-amide Related Peptide (RFRP/GnIH), Prolactin-Releasing Peptide (PrRP), Kisspeptin, and Pyroglutamylated RF-amide Peptide (QRFP/26RFa) [3] [6] [10]. Among these, the PrRP system exhibits a unique evolutionary trajectory. Unlike NPFF, RFRP, and QRFP, whose evolutionary origins predate the protostome-deuterostome divergence, PrRP appears to be a deuterostome-specific innovation, emerging later in vertebrate evolution [3] [10].

Despite its relatively recent origin, the PrRP sequence demonstrates remarkable conservation across vertebrate lineages. The C-terminal octapeptide (RXGR/K for amidation) is virtually invariant, especially the RF-amide motif itself and the preceding glycine residue acting as the amide donor during post-translational modification [7] [10]. For instance, human PrRP31 shows >80% sequence identity with bovine and rat PrRP31, and significant homology exists even with non-mammalian orthologs like carassius RFamide (C-RFa) in fish, differing mainly by a Val/Ile substitution within the conserved core [7]. The receptor GPR10 is also well-conserved across mammals (>90% identity), though lower homology is observed in birds (~54%) [7] [8].

Functional studies across species reveal conserved roles in regulating energy homeostasis and appetite. Central administration of PrRP reduces food intake in rodents, fish, and birds [7] [10]. However, its initially described role in prolactin release shows species-specific variation. While effective in rats (particularly females), PrRP is a weak prolactin secretagogue in other mammals and its hypophysiotropic role is now considered secondary to its central actions on energy balance [7] [10]. Expression patterns further support deep conservation: PrRP mRNA is consistently detected early in development within the brainstem (nucleus tractus solitarius, NTS) and hypothalamus (dorsomedial nucleus, DMN) across fish, amphibians, birds, and mammals, suggesting fundamental roles in neurodevelopment and autonomic regulation [6] [7].

Table 3: Evolutionary Conservation of PrRP and GPR10 in Vertebrates

Class/SpeciesPrRP Isoform(s)Key Sequence FeaturesGPR10 ConservationEarly Developmental Expression
Mammals (Human, Rat, Bovine)PrRP31, PrRP20Highly conserved C-terminal octapeptide (GIRPVGRF-NH₂ in human). Human/Rat PrRP31: >80% identity.High (>90% identity between mammals). Key C-terminal residues for ligand binding conserved.NTS, DMN (Hypothalamus), Medulla. Detectable from embryonic stages (E14 rat).
Birds (Chicken, Quail)PrRP20-likeSP E I D P F W Y V G R G V R P I G R F-NH₂ (Chicken). Conserved RFGR motif.Moderate (~54% identity to human). C-terminal ligand interaction domain conserved.Hypothalamus, Brainstem. Detectable by E2.5 (Quail).
Amphibians (Xenopus laevis)PrRP31, PrRP20Identified isoforms. Conserved RF-amide processing signals.Ortholog cloned. Functional binding.Hypothalamus, Olfactory system. Expressed during metamorphosis.
Teleost Fish (Carassius auratus, Oryzias latipes)C-RFa (PrRP20 ortholog)S P E I D P F W Y V G R G V R P I G R F-NH₂ (Goldfish). Val/Ile substitution vs mammals.Ortholog present.Nucleus posterioris periventricularis (NPPv, hypothalamus homolog). Expressed early post-fertilization.
Agnathans (Lamprey)PrRP-like peptides predictedRF-amide precursors identified. PrRP-specific precursor likely absent. Putative NPFF/RFRP systems present.NDND

Cited Compounds in Article:

  • Prolactin-Releasing Peptide (1-31) (human)
  • Neuropeptide FF (NPFF)
  • Gonadotropin-Inhibitory Hormone (GnIH/RFRP)
  • Kisspeptin
  • Pyroglutamylated RF-amide Peptide (QRFP/26RFa)
  • FMRFamide
  • Neuropeptide AF (NPAF)
  • Neuropeptide SF (NPSF)
  • Neuropeptide Y (NPY)
  • Carassius RFamide (C-RFa)

Properties

Product Name

Prolactin-Releasing Peptide (1-31) (human)

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C160H252N56O42S

Molecular Weight

3664.1 g/mol

InChI

InChI=1S/C160H252N56O42S/c1-14-79(6)121(148(252)198-102(40-27-56-183-160(174)175)152(256)214-57-29-43-114(214)146(250)209-120(78(4)5)147(251)186-71-116(224)191-96(36-23-52-179-156(166)167)131(235)199-103(126(163)230)61-86-31-18-17-19-32-86)208-117(225)72-185-130(234)95(35-22-51-178-155(164)165)193-142(246)110(74-218)206-128(232)82(9)189-137(241)104(62-87-44-46-91(222)47-45-87)201-138(242)105(63-88-68-184-94-34-21-20-33-92(88)94)200-127(231)83(10)190-144(248)112-41-28-58-215(112)153(257)109(66-115(162)223)205-150(254)123(81(8)16-3)211-141(245)108(67-119(228)229)203-145(249)113-42-30-59-216(113)154(258)125(85(12)221)213-135(239)99(39-26-55-182-159(172)173)197-149(253)122(80(7)15-2)210-136(240)100(48-49-118(226)227)195-133(237)101(50-60-259-13)196-143(247)111(75-219)207-140(244)106(64-89-69-176-76-187-89)202-132(236)97(37-24-53-180-157(168)169)194-139(243)107(65-90-70-177-77-188-90)204-151(255)124(84(11)220)212-134(238)98(38-25-54-181-158(170)171)192-129(233)93(161)73-217/h17-21,31-34,44-47,68-70,76-85,93,95-114,120-125,184,217-222H,14-16,22-30,35-43,48-67,71-75,161H2,1-13H3,(H2,162,223)(H2,163,230)(H,176,187)(H,177,188)(H,185,234)(H,186,251)(H,189,241)(H,190,248)(H,191,224)(H,192,233)(H,193,246)(H,194,243)(H,195,237)(H,196,247)(H,197,253)(H,198,252)(H,199,235)(H,200,231)(H,201,242)(H,202,236)(H,203,249)(H,204,255)(H,205,254)(H,206,232)(H,207,244)(H,208,225)(H,209,250)(H,210,240)(H,211,245)(H,212,238)(H,213,239)(H,226,227)(H,228,229)(H4,164,165,178)(H4,166,167,179)(H4,168,169,180)(H4,170,171,181)(H4,172,173,182)(H4,174,175,183)/t79-,80-,81-,82-,83-,84+,85+,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-,124-,125-/m0/s1

InChI Key

ZHTVYIVYLQHJMI-YTSIKJBXSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N

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